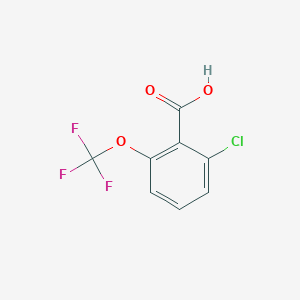

2-Chloro-6-(trifluoromethoxy)benzoic acid

描述

Contextual Significance within Halogenated and Fluorinated Aryl Carboxylic Acid Systems

The utility of 2-Chloro-6-(trifluoromethoxy)benzoic acid is best understood by examining the individual contributions of its core components: the halogenated benzoic acid framework and the trifluoromethoxy moiety.

Halogenated benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and a carboxylic acid group. These compounds are frequently employed as versatile precursors and intermediates in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. mdpi.com For instance, 2-chlorobenzoic acid is a key starting material in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug. mdpi.com

The presence of halogen substituents on the aromatic ring influences the molecule's reactivity. The carboxylic acid group itself can undergo various reactions, such as conversion to esters, amides, and acid halides. wikipedia.orgturito.com Furthermore, the halogen and carboxyl groups direct the position of subsequent electrophilic substitution reactions on the benzene ring. turito.com Physically, halogenated benzoic acids are typically colorless, crystalline solids. turito.com Their solubility is often limited in cold water but increases in hot water, a property that facilitates purification by recrystallization. wikipedia.orgturito.com

The trifluoromethoxy group (-OCF3) is an increasingly important substituent in the fields of medicinal and agricultural chemistry. researchgate.net Its inclusion in a molecule can profoundly alter its physicochemical and biological properties. nih.gov

Key properties imparted by the trifluoromethoxy group include:

High Lipophilicity : This group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. This can increase the half-life and bioavailability of drug candidates. mdpi.com

Electron-Withdrawing Nature : As a strong electron-withdrawing group, it can significantly alter the electronic properties of the aromatic ring, influencing the molecule's reactivity and its interactions with biological targets. researchgate.netmdpi.com

The trifluoromethoxy group is often compared to the related trifluoromethyl (-CF3) group. Both are strongly electron-withdrawing and enhance lipophilicity. mdpi.comnih.gov However, the trifluoromethoxy group is considered a "super-lipophilic" substituent, and its unique electronic and steric properties provide medicinal chemists with a distinct tool for optimizing molecular design. mdpi.com The incorporation of this moiety is a key strategy for enhancing the efficacy, stability, and pharmacokinetic profiles of new chemical entities. nih.govhovione.com

Overview of the Research Landscape for this compound

The research surrounding this compound is primarily focused on its synthesis and its potential as an intermediate for creating more complex, high-value molecules.

The synthesis of halogenated aromatic compounds has a long history. One fundamental method for producing aryl halides is through halodecarboxylation, which involves the conversion of carboxylic acids into the corresponding organic halides by cleaving the carbon-carbon bond of the carboxylic group. acs.org Various reagents and conditions, including the use of light irradiation to improve reaction rates, have been developed over the years. acs.org The synthesis of chlorinated benzoic acids, specifically, can also be achieved through methods like the ortho-lithiation of unprotected benzoic acids, followed by quenching with an electrophilic chlorine source. researchgate.net

In contrast, the introduction of the trifluoromethoxy group onto molecules has been a more recent and challenging endeavor. nih.gov For many years, the lack of efficient and selective trifluoromethoxylation methods limited the availability of compounds bearing this moiety. nih.govscilit.com However, significant progress has been made, and several innovative strategies have emerged. These modern synthetic methods are crucial for accessing trifluoromethoxylated building blocks like this compound. nih.gov

Current research involving this compound is largely driven by its potential as a specialized building block. While specific, large-scale applications for the compound itself are not widely documented, its structure suggests clear research directions.

The combination of the chloro, trifluoromethoxy, and carboxylic acid groups makes it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. Structurally related compounds, such as 2-Fluoro-6-(trifluoromethyl)benzoic acid, are utilized as key intermediates in the development of anti-inflammatory drugs, herbicides, and fungicides. chemimpex.com The unique electronic and steric properties conferred by the substituents on this compound allow researchers to design complex target molecules with potentially enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. chemimpex.com

Therefore, the primary academic and industrial interest in this compound lies in its application in synthetic chemistry programs aimed at discovering and developing new, high-performance chemicals for the life sciences sector.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261617-84-8 anaxlab.com |

| Molecular Formula | C8H4ClF3O3 |

| IUPAC Name | This compound |

| Physical Form | Solid |

| InChI Key | QNWOOGZDSJZRTN-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOOGZDSJZRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261617-84-8 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation and Kinetic Investigations of Reactions Involving 2 Chloro 6 Trifluoromethoxy Benzoic Acid

Detailed Reaction Mechanisms for the Formation Pathways of 2-Chloro-6-(trifluoromethoxy)benzoic acid

The synthesis of this compound, a polysubstituted aromatic compound, can be envisaged through strategic functionalization of a simpler aromatic core. One of the most powerful and regioselective methods for introducing substituents at specific positions on a benzene (B151609) ring is Directed ortho-Metalation (DoM). organic-chemistry.org This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, guiding deprotonation to the adjacent ortho position.

A plausible mechanistic pathway for the formation of this compound involves the ortho-lithiation of 2-chlorobenzoic acid. researchgate.netrsc.org

Mechanism of Formation via Directed ortho-Metalation:

Deprotonation of the Carboxylic Acid: The process begins with the treatment of the starting material, 2-chlorobenzoic acid, with at least two equivalents of a strong hindered base, typically a complex of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). The first equivalent of the base deprotonates the acidic carboxylic proton to form a lithium carboxylate. This step is crucial as the resulting carboxylate anion is a key component of the directing group. researchgate.net

Directed ortho-Lithiation: The lithium carboxylate, in coordination with the TMEDA-complexed lithium cation, acts as the directing group. The organolithium base then removes a proton from the position ortho to the carboxylate, which is the C6 position. The chloro group at the C2 position also influences the regioselectivity. The resulting intermediate is a dilithiated species, with one lithium on the carboxylate and another directly bonded to the aromatic ring at the C6 position. researchgate.net The chelation of the lithium cation by both the carboxylate and TMEDA stabilizes this intermediate.

Electrophilic Quench (Trifluoromethoxylation): The generated aryl-lithium intermediate is a potent nucleophile. The subsequent step involves quenching this nucleophile with an electrophilic source of the trifluoromethoxy group ("+OCF₃"). This step is mechanistically complex and represents a significant synthetic challenge. Reagents capable of delivering an electrophilic trifluoromethoxy group are not common. A hypothetical pathway could involve reaction with a reagent like trifluoromethyl fluoroformate or a similar species, though such transformations are not well-precedented for aryl-lithiums. A more practical, albeit multi-step, alternative after lithiation might involve:

Reaction with a boron electrophile (e.g., triisopropyl borate) to form a boronic ester.

Subsequent copper- or palladium-catalyzed trifluoromethoxylation of the boronic acid derivative.

Aqueous Workup: The final step is an acidic workup (e.g., with dilute HCl), which protonates the lithium carboxylate to regenerate the carboxylic acid group, yielding the final product, this compound.

Mechanistic Studies of Chemical Transformations of this compound

The reactivity of this compound is dominated by the interplay of steric and electronic effects exerted by the two ortho substituents on the carboxylic acid moiety.

Reactions involving the benzoyl moiety of this compound primarily consist of nucleophilic acyl substitutions. These reactions, such as esterification or amidation, typically proceed via a two-step addition-elimination mechanism through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgkhanacademy.org

General Mechanism:

Nucleophilic Addition: A nucleophile (Nu⁻ or Nu-H) attacks the electrophilic carbonyl carbon. This is generally the rate-determining step. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The lone pair of electrons on the oxygen atom reforms the π-bond, expelling a leaving group from the tetrahedral intermediate. For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction usually requires activation, either by converting the -OH to a better leaving group (e.g., by forming an acyl chloride with thionyl chloride) or by using acid catalysis (e.g., Fischer esterification). libretexts.org

Influence of Ortho Substituents:

The 2-chloro and 6-trifluoromethoxy groups significantly modulate this mechanism through a combination of steric and electronic effects, a phenomenon broadly known as the "ortho effect". wikipedia.org

Steric Hindrance: Both the chloro and trifluoromethoxy groups are sterically demanding. They physically obstruct the trajectory of the incoming nucleophile, raising the activation energy of the initial addition step. This steric inhibition can dramatically decrease the reaction rate, particularly with bulky nucleophiles. The ortho substituents force the carboxyl group to twist out of the plane of the benzene ring, which can disrupt resonance stabilization but also impacts access to the carbonyl carbon. wikipedia.org

Electronic Effects:

Inductive Effect (-I): Both chlorine and the trifluoromethoxy group are strongly electron-withdrawing through the sigma bonds due to their high electronegativity. This inductive effect withdraws electron density from the carbonyl carbon, increasing its partial positive charge (electrophilicity) and making it inherently more reactive toward nucleophiles.

Resonance Effect (+R/-R): The chlorine atom has a weak electron-donating resonance effect (+R) due to its lone pairs. The oxygen of the trifluoromethoxy group also has lone pairs, but the extreme electron-withdrawing nature of the adjacent CF₃ group significantly diminishes its ability to donate electron density into the ring.

The net result is that while the carbonyl carbon is electronically activated, it is sterically shielded. For most nucleophilic acyl substitutions, the steric hindrance is the dominant factor, leading to reduced reactivity compared to benzoic acid or its meta/para-substituted isomers. acs.org

| Substituent | Position | Steric Effect | Electronic Effect (Inductive) | Impact on Nucleophilic Attack |

|---|---|---|---|---|

| -Cl | ortho (C2) | High Hindrance | Strongly Withdrawing (-I) | Rate decrease (steric) vs. Rate increase (electronic) |

| -OCF₃ | ortho (C6) | High Hindrance | Very Strongly Withdrawing (-I) | Rate decrease (steric) vs. Rate increase (electronic) |

The steric strain imposed by the two bulky ortho substituents can serve as a driving force for reactions that relieve this strain, including certain cyclization and rearrangement reactions.

Intermolecular Cyclization:

Intermolecular cyclization reactions typically require the conversion of the benzoic acid into a more reactive form, such as an acyl chloride, followed by reaction with a molecule containing two nucleophilic sites. For example, reaction of 2-chloro-6-(trifluoromethoxy)benzoyl chloride with 2-aminoaniline could lead to the formation of a quinazolinone derivative.

Mechanism for Quinazolinone Formation:

Initial Amidation: The more nucleophilic primary amino group of 2-aminoaniline attacks the carbonyl carbon of the acyl chloride in a standard nucleophilic acyl substitution reaction to form an intermediate amide.

Intramolecular Cyclization: Under heating or catalysis, the second amino group of the aniline (B41778) moiety attacks the amide carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable heterocyclic quinazolinone ring system. The significant steric hindrance in the acyclic amide intermediate could lower the activation barrier for the cyclization step.

Rearrangement Mechanisms:

While no specific rearrangements of this compound itself are prominently documented, analogous structures can undergo rearrangements. A relevant example is the ortho-amination of benzoic acids, which proceeds through the rearrangement of an acyl O-hydroxylamine derivative. rsc.org

Hypothetical Rearrangement Pathway:

Formation of a Reactive Intermediate: The carboxylic acid could be converted to a derivative containing a weak bond, for instance, an acyl peroxide or an acyl O-hydroxylamine.

Bond Cleavage: Homolytic or heterolytic cleavage of the weak bond would generate a highly reactive intermediate, such as an acyl radical or a cationic species.

Migration/Rearrangement: An intramolecular attack or migration onto the aromatic ring could occur, potentially driven by the relief of steric strain between the ortho substituents and the side chain. This step would dictate the regioselectivity of the final product.

Kinetic Profiling of Key Synthetic Steps and Derivatization Reactions of this compound

Specific kinetic data for reactions involving this compound is not widely available in the literature. However, a qualitative kinetic profile can be constructed based on established principles of physical organic chemistry and the known effects of its functional groups.

The kinetics of reactions such as esterification, amidation, or synthesis via ortho-lithiation are primarily governed by the steric and electronic factors discussed previously.

Kinetics of Derivatization (e.g., Fischer Esterification):

The acid-catalyzed esterification of this compound is expected to be significantly slower than that of benzoic acid.

Rate-Determining Step: The rate-determining step in Fischer esterification is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Steric Influence: The bulky -Cl and -OCF₃ groups severely hinder this attack, substantially increasing the activation energy (ΔG‡) and thus decreasing the rate constant (k). This is a classic example of the ortho effect retarding reaction rates. acs.org

Electronic Influence: While the electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, this effect is generally insufficient to overcome the massive steric blockade in bimolecular reactions.

Kinetics of Formation (via DoM):

The directed ortho-metalation step is generally a fast reaction if a sufficiently strong base and appropriate conditions are used. The kinetics would be influenced by:

Acidity of ortho-Proton: The electron-withdrawing nature of the carboxylate and chloro groups increases the kinetic acidity of the C6 proton, facilitating its removal.

Chelation: The rate is highly dependent on the efficiency of the chelation between the lithium cation, the directing group, and the TMEDA ligand, which stabilizes the transition state for deprotonation.

The table below provides a qualitative comparison of expected reaction rates for key derivatization reactions relative to unsubstituted benzoic acid.

| Reaction | Reactant | Expected Relative Rate (krel) | Primary Kinetic Influences |

|---|---|---|---|

| Fischer Esterification (with Methanol) | Benzoic Acid | 1 (Reference) | Baseline reactivity |

| This compound | << 1 | Dominant steric hindrance from two ortho groups significantly slows nucleophilic attack. | |

| Acyl Chloride Formation (with SOCl₂) | Benzoic Acid | 1 (Reference) | Baseline reactivity |

| This compound | < 1 | Steric hindrance around the -OH group slows initial attack on SOCl₂. |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Trifluoromethoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-Chloro-6-(trifluoromethoxy)benzoic acid. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the atomic connectivity and electronic landscape of the molecule can be constructed.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid group. The aromatic region will be of particular interest, showing a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring.

The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The exact position is dependent on the solvent and concentration due to hydrogen bonding effects.

The three aromatic protons will exhibit chemical shifts influenced by the electron-withdrawing effects of the chloro, trifluoromethoxy, and carboxylic acid groups. The proton situated between the chloro and trifluoromethoxy groups is likely to be the most deshielded. The coupling between these protons will result in a complex multiplet. A similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, shows aromatic proton signals at 8.70 ppm and 8.40 ppm. iucr.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Aromatic CH | 7.5 - 8.5 | m |

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Skeleton and Chemical Environment Characterization

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons will appear in the approximate range of 110-140 ppm. The carbon atoms directly attached to the electronegative chloro and trifluoromethoxy groups will be significantly influenced. For instance, in 2-chlorobenzoic acid, the carbon bearing the chlorine atom appears at approximately 134.8 ppm, while the carboxyl-bearing carbon is at 133.6 ppm. chemicalbook.com In 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxyl carbon is observed at 164.3 ppm. iucr.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| C-Cl | 133 - 137 |

| C-OCF₃ | 145 - 155 (q) |

| Quaternary Aromatic C | 120 - 140 |

| Aromatic CH | 115 - 135 |

| -OCF₃ | ~120 (q) |

Note: Predicted values are based on analogous compounds and substituent effects. 'q' denotes a quartet due to coupling with fluorine atoms. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for the Trifluoromethoxy Moiety

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the trifluoromethoxy (-OCF₃) group. A single signal is expected for the three equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the trifluoromethoxy group. For aromatic compounds, the -OCF₃ signal typically appears in the range of -56 to -60 ppm relative to a CFCl₃ standard.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons on the benzene ring, allowing for the sequential assignment of these signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the aromatic protons and the quaternary carbons, including the carbons bearing the chloro, trifluoromethoxy, and carboxylic acid groups. For example, correlations would be expected from the aromatic protons to the carbonyl carbon of the carboxylic acid.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a characteristic "fingerprint" of the molecule, revealing the presence of specific functional groups and offering insights into the molecular structure.

Infrared (IR) Spectroscopy for Vibrational Fingerprints

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the trifluoromethoxy group, and the substituted benzene ring.

The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band, expected in the region of 1700-1725 cm⁻¹. For comparison, the C=O stretch in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is at 1702 cm⁻¹. iucr.org

The C-F stretching vibrations of the trifluoromethoxy group are expected to produce strong absorption bands in the region of 1100-1300 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Trifluoromethoxy | C-F Stretch | 1100 - 1300 | Strong |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | C-Cl Stretch | < 800 | Medium to Weak |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital analytical technique that provides complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. While specific experimental Raman data for this compound is not extensively available in the public domain, the expected vibrational modes can be predicted based on the analysis of structurally related compounds, such as p-chlorobenzoic acid and other substituted benzonitriles. researchgate.netresearchgate.net

The Raman spectrum is expected to be characterized by several key vibrational modes originating from its distinct functional groups: the carboxylic acid, the trifluoromethoxy group, the chloro-substituent, and the benzene ring itself. Aromatic C-C stretching vibrations typically appear in the 1400 cm⁻¹ to 1600 cm⁻¹ range. mdpi.com The carbonyl (C=O) stretch of the carboxylic acid group would yield a strong and characteristic band, typically around 1650-1700 cm⁻¹, though its exact position can be influenced by hydrogen bonding in the solid state.

Vibrations associated with the trifluoromethoxy (-OCF₃) group, particularly the C-F stretching modes, would produce intense Raman bands. The C-Cl stretching vibration is anticipated to be found in the lower frequency region, generally between 550 and 800 cm⁻¹. researchgate.net Other notable vibrations would include in-plane and out-of-plane bending of C-H bonds on the aromatic ring and various deformation modes of the carboxylic acid group.

| Predicted Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C=C Stretching | 1400 - 1625 | Benzene Ring |

| Carbonyl C=O Stretching | 1650 - 1700 | Carboxylic Acid |

| C-F Stretching | 1100 - 1300 | Trifluoromethoxy Group |

| C-O Stretching | 1200 - 1350 | Carboxylic Acid / Trifluoromethoxy |

| C-Cl Stretching | 550 - 800 | Chloro-substituent |

| O-H Bending (in-plane) | 1350 - 1450 | Carboxylic Acid Dimer |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a definitive technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (C₈H₄ClF₃O₃), the exact mass is 239.9801 Da. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, accompanied by an isotopic peak ([M+2]⁺) at approximately one-third the intensity, which is characteristic of compounds containing a single chlorine atom.

The fragmentation of substituted benzoic acids under electron ionization is well-documented. libretexts.orgdocbrown.info Common fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the molecular ion. For this compound, the fragmentation is expected to be influenced by the ortho effect of the bulky and electronegative chloro and trifluoromethoxy groups. rsc.orgresearchgate.net

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group would lead to a prominent acylium ion [M-17]⁺. This is often a major peak in the mass spectra of benzoic acids. docbrown.info

Loss of the carboxyl group (-COOH): Decarboxylation can occur, leading to the loss of a 45 Da fragment and the formation of an [M-45]⁺ ion. libretexts.org

Loss of the trifluoromethoxy group (-OCF₃): The C-O bond connecting the trifluoromethoxy group to the ring can cleave, resulting in an [M-85]⁺ ion.

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would produce an [M-35]⁺ ion.

| Ion | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₈H₄ClF₃O₃]⁺ | Molecular Ion (M⁺) | 240 |

| [C₈H₃ClF₃O₂]⁺ | M⁺ - •OH | 223 |

| [C₇H₃ClF₃O]⁺ | M⁺ - •COOH | 195 |

| [C₈H₄ClO₂]⁺ | M⁺ - •CF₃O | 155 |

| [C₈H₄F₃O₃]⁺ | M⁺ - •Cl | 205 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its solid-state geometry and intermolecular interactions can be reliably inferred from the crystal structures of closely related analogues, such as 2-Chloro-6-fluorobenzoic acid, 2-(Trifluoromethyl)benzoic acid, and 2,4,6-Trifluorobenzoic acid. nih.goviucr.orgnih.goviucr.org

In ortho-substituted benzoic acids, significant steric hindrance between the substituents and the carboxylic acid group typically forces the latter to twist out of the plane of the benzene ring. nih.govnih.gov For instance, in the crystal structure of 2-Chloro-6-fluorobenzoic acid, the carboxylic acid group is twisted by 47.83° relative to the plane of the aromatic ring. nih.govresearchgate.net Similarly, in 2-(Trifluoromethyl)benzoic acid, this torsion angle is 16.8°. nih.gov

Given the steric bulk of both the chloro and the trifluoromethoxy groups at the 2- and 6-positions of this compound, a non-planar conformation is highly anticipated. Both the carboxylic acid and the trifluoromethoxy groups would be forced to rotate out of the benzene ring plane to minimize steric repulsion. This "ortho effect" is a dominant factor in determining the molecular conformation in the solid state. rsc.orgresearchgate.net

| Analogous Compound | Carboxylic Acid Torsion Angle (°) | Reference |

|---|---|---|

| 2-Chloro-6-fluorobenzoic acid | 47.83 | nih.govresearchgate.net |

| 2-(Trifluoromethyl)benzoic acid | 16.8 | nih.gov |

| 2,4,6-Trifluorobenzoic acid | 38.17 | iucr.org |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 22.9 | iucr.org |

The crystal packing of carboxylic acids is overwhelmingly dominated by the formation of strong O-H···O hydrogen bonds. In virtually all known benzoic acid crystal structures, molecules form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of hydrogen bonds. rsc.orgucl.ac.uknih.govtandfonline.com This robust interaction is described by the graph-set notation R²₂(8). iucr.org

Should the crystal packing allow for appropriate geometries, a C-Cl···O halogen bond could be observed between the chlorine atom of one molecule and a carbonyl or ether oxygen of a neighboring molecule. The existence and strength of such an interaction would depend on the distance between the donor (Cl) and acceptor (O) atoms being less than the sum of their van der Waals radii, and a C-Cl···O angle close to 180°. While not as strong as the primary hydrogen bonds, these interactions can play a significant role in the final crystal architecture.

Computational Chemistry and Theoretical Modeling of 2 Chloro 6 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to determine the electronic structure of molecules, providing a basis for understanding their stability and reactivity. DFT calculations for 2-Chloro-6-(trifluoromethoxy)benzoic acid involve solving the Kohn-Sham equations to map the complex many-electron system to a simpler system of non-interacting electrons, allowing for the calculation of various molecular properties. researchgate.net

Before calculating molecular properties, it is essential to determine the most stable three-dimensional arrangement of the atoms—the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like this compound, which has several rotatable bonds, a full exploration of the conformational landscape is necessary. mdpi.com

The primary degrees of freedom are the rotation around the C(ring)–C(acid) bond and the O–H bond of the carboxylic acid group. This leads to different conformers, often described as cis and trans with respect to the orientation of the O-H bond relative to the carbonyl C=O bond. Computational studies on structurally similar ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, have shown that the cis conformer, where the acidic proton is oriented toward the ortho-substituent, is typically the most stable. mdpi.comdergipark.org.tr For 2-chloro-6-fluorobenzoic acid, the cis conformer is calculated to be more stable than the trans conformer by approximately 17 kJ·mol⁻¹. mdpi.comdergipark.org.tr A similar energy preference is expected for this compound due to potential intramolecular interactions, like hydrogen bonding, between the carboxylic acid proton and the adjacent chloro or trifluoromethoxy group. The steric hindrance from the two ortho substituents likely forces the carboxylic acid group to be twisted out of the plane of the benzene (B151609) ring, a common feature in di-ortho-substituted benzoic acids. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netirjweb.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, which are capable of accepting electron density. DFT calculations would provide the precise energy levels and spatial distribution of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties This table presents expected values based on typical DFT calculations for substituted benzoic acids.

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests greater stability. irjweb.com |

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color spectrum to indicate different potential values. ESP analysis is invaluable for predicting how a molecule will interact with other charged species, identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are prone to attack by electrophiles. For this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the carbonyl and trifluoromethoxy groups. researchgate.net Regions of positive electrostatic potential (blue) are electron-poor and represent sites for nucleophilic attack. The most positive potential is anticipated on the acidic hydrogen of the carboxyl group. The aromatic protons and the carbon atom of the carboxyl group would also exhibit positive potential. Green areas represent regions of neutral potential. The ESP map provides a comprehensive picture of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters. These theoretical spectra are crucial for interpreting experimental data, assigning signals to specific atoms or vibrations, and confirming molecular structures. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Theoretical calculation of NMR chemical shifts, commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, has become a standard tool for assigning experimental spectra, especially for complex molecules or diastereoisomers. nih.govresearchgate.netresearchgate.net The calculated absolute shielding values are typically converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO-DFT calculations would predict the chemical shifts for each unique proton, carbon, and fluorine nucleus.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) This table presents expected chemical shift ranges. Precise values require specific GIAO-DFT calculations.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -COOH | 11.0 - 13.0 |

| ¹H | Aromatic (H3, H4, H5) | 7.2 - 7.8 |

| ¹³C | -COOH | 165 - 175 |

| ¹³C | C-Cl (C2) | 130 - 140 |

| ¹³C | C-OCF₃ (C6) | 145 - 155 (with C-F coupling) |

| ¹³C | -OCF₃ | ~120 (quartet due to ¹JCF) |

| ¹⁹F | -OCF₃ | -56 to -60 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. niscpr.res.in These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net

The theoretical vibrational analysis for this compound would yield a set of frequencies corresponding to specific motions of the atoms, such as stretching, bending, and torsional modes. This allows for the unambiguous assignment of the peaks observed in experimental IR and Raman spectra.

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) This table presents expected frequencies for key functional groups. Values are based on DFT studies of similar halogenated and fluorinated benzoic acids. researchgate.netnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O–H stretch (Carboxylic acid) | 3400 - 3600 (monomer), 2500-3300 (dimer) | Broad, Strong (IR) |

| C–H stretch (Aromatic) | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C=O stretch (Carboxylic acid) | 1700 - 1750 | Very Strong (IR) |

| C=C stretch (Aromatic ring) | 1400 - 1600 | Medium-Strong (IR, Raman) |

| C–F stretch (Trifluoromethoxy) | 1100 - 1300 | Very Strong (IR) |

| C–O stretch (Ether & Acid) | 1000 - 1300 | Strong (IR) |

| C–Cl stretch | 600 - 800 | Medium-Strong (IR) |

Theoretical Studies on Reaction Pathways and Transition States for Reactions Involving this compound

Theoretical and computational studies specifically detailing the reaction pathways and transition states for reactions involving this compound are not extensively available in the current body of scientific literature. However, insights can be drawn from computational studies on related substituted benzoic acids to predict its behavior.

Reactions involving benzoic acid derivatives, such as esterification, amidation, or nucleophilic aromatic substitution, are fundamentally influenced by the electronic and steric nature of the substituents on the aromatic ring. For this compound, any theoretical modeling of its reaction pathways would need to consider the interplay of the ortho-chloro group and the ortho-trifluoromethoxy group.

Esterification Reactions: In a typical acid-catalyzed esterification, the first step involves the protonation of the carbonyl oxygen of the carboxylic acid. The reactivity of the carboxylic acid is influenced by the electron density on this oxygen. The electron-withdrawing nature of both the chloro and trifluoromethoxy substituents would decrease the electron density on the benzene ring and, by extension, on the carboxyl group. This would make the carbonyl oxygen less basic and therefore less readily protonated, potentially slowing down the reaction rate compared to unsubstituted benzoic acid. Computational modeling of the esterification of similar substituted benzoic acids has shown that the activation energies for the forward and reverse reactions can be calculated to understand the reaction kinetics. For instance, a study on the esterification of benzoic acid with 1-butyl alcohol calculated activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. dnu.dp.ua While specific values for this compound would require dedicated calculations, the trend would likely indicate a higher activation energy due to the electron-withdrawing substituents.

Transition State Analysis: The transition states in reactions of this compound would be significantly influenced by steric hindrance from the two ortho substituents. For reactions occurring at the carboxyl group, these bulky groups could sterically hinder the approach of a nucleophile. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be essential to model the geometry and energy of these transition states. For instance, in a hypothetical nucleophilic attack on the carboxyl carbon, the transition state would likely show an elongated C-O bond and a partially formed bond with the incoming nucleophile. The presence of the ortho substituents would likely lead to a more crowded and higher-energy transition state compared to a meta- or para-substituted analogue.

In the absence of direct computational studies, the reaction pathways and transition states for this compound can be hypothesized based on established mechanisms for related compounds, with the understanding that the specific electronic and steric effects of the chloro and trifluoromethoxy groups would modulate the reactivity and energetics of each step.

Application of 2 Chloro 6 Trifluoromethoxy Benzoic Acid As a Versatile Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

As a chemical precursor, 2-Chloro-6-(trifluoromethoxy)benzoic acid serves as a foundational component for constructing larger, more intricate molecular architectures. While detailed synthetic pathways for specific, complex final products originating from this particular intermediate are not extensively documented in publicly available research, its role is established by its commercial availability as a "building block" for synthetic chemistry. sigmaaldrich.comanaxlab.com The reactivity of its functional groups provides the basis for its utility in multi-step synthetic processes aimed at producing novel compounds.

The incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) moiety, is a widely used strategy in the development of specialty chemicals, including pharmaceuticals and agrochemicals. chemimpex.comfluorochem.co.uk The trifluoromethoxy group can enhance key properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Consequently, this compound is a desirable building block for creating new active ingredients where these properties are advantageous. chemimpex.com Similarly, in material science, fluorinated compounds are used to produce specialty polymers and other advanced materials with enhanced thermal stability and chemical resistance. chemimpex.com

In multi-step synthesis, an intermediate is a molecule that is formed and then subsequently used in further reactions to generate the target product. rsc.org this compound is structured to function effectively as such an intermediate. Its carboxylic acid group can be readily converted into other functionalities like amides, esters, or acyl chlorides, which then participate in further bond-forming reactions. ossila.com This versatility is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net For instance, substituted benzoic acids are common precursors for nitrogen-containing heterocyclic systems like quinazolinones or benzothiazinones, which are classes of compounds with significant interest in medicinal chemistry. researchgate.netiucr.org

Strategies for Incorporating the this compound Moiety into Diverse Chemical Scaffolds

The primary strategies for chemically incorporating the 2-Chloro-6-(trifluoromethoxy)benzoyl group into other molecules leverage the reactivity of its carboxylic acid function. The most common methods involve forming amide or ester bonds. To facilitate these reactions, the carboxylic acid is often "activated" by converting it into a more reactive derivative, such as an acyl chloride, which readily reacts with nucleophiles like amines and alcohols.

Another approach involves metal-catalyzed cross-coupling reactions, although these are less common for this specific moiety and often target the carbon-halogen bond. The table below outlines the principal synthetic strategies.

| Strategy | Reaction Type | Reactants | Product | Purpose |

| Amide Bond Formation | Acylation / Coupling | An amine, coupling agents (e.g., EDC, HOBt) | An amide | Links the moiety to amine-containing scaffolds, common in pharmaceutical synthesis. |

| Esterification | Acylation | An alcohol, acid catalyst | An ester | Connects the moiety to hydroxyl-containing molecules. |

| Acyl Chloride Formation | Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride | An acyl chloride | "Activates" the carboxylic acid for subsequent reactions with nucleophiles. |

| Ortholithiation | Metalation | Strong base (e.g., sec-Butyllithium) | A lithiated intermediate | Allows for the introduction of new substituents on the aromatic ring, although sterically hindered in this case. researchgate.net |

This interactive table summarizes common strategies for chemical incorporation.

Development of Diverse Compound Libraries Utilizing the this compound Core Structure

In modern drug discovery and materials science, researchers often synthesize "compound libraries," which are large collections of structurally related molecules. These libraries are then screened to identify compounds with desired biological activity or material properties.

The structure of this compound makes it a suitable scaffold or core structure for building such libraries. By using the versatile reaction handles on the molecule, a diverse set of building blocks can be attached, leading to a large library of unique compounds.

Key features that make it suitable for library synthesis:

Reactive Handle: The carboxylic acid group allows for the attachment of a wide variety of amine- or alcohol-containing building blocks through automated parallel synthesis.

Structural Diversity: The chlorine atom on the aromatic ring could potentially be used in cross-coupling reactions to introduce further diversity, although this is secondary to the carboxylic acid's reactivity.

Desirable Physicochemical Properties: The trifluoromethoxy group provides a desirable feature that is carried through all members of the library, potentially increasing the rate of finding "hits" with favorable metabolic or binding properties.

While this compound is an ideal candidate for such synthetic efforts, specific compound libraries derived from this exact core are not prominently featured in published scientific literature.

Future Research Directions and the Patent Landscape for 2 Chloro 6 Trifluoromethoxy Benzoic Acid

Exploration of Novel Synthetic Methodologies and Reagents for the Compound

The synthesis of polysubstituted aromatic compounds, particularly those with a sterically hindered 1,2,3-substitution pattern like 2-Chloro-6-(trifluoromethoxy)benzoic acid, presents a significant synthetic challenge. Future research will likely focus on developing efficient and regioselective methods to construct this specific architecture.

One of the most promising strategies for synthesizing 2-chloro-6-substituted benzoic acids is through directed ortho-lithiation (DoM). This powerful technique utilizes a directing group, in this case, the carboxylic acid itself, to guide deprotonation to an adjacent position on the aromatic ring. Research has demonstrated that unprotected 2-chlorobenzoic acid can be selectively lithiated at the C6 position using a combination of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. This generates a key dianion intermediate, which can then be reacted with a suitable electrophile to install the desired substituent at the 6-position.

A novel and direct synthetic route to this compound could therefore involve the quenching of this ortho-lithiated intermediate with an electrophilic trifluoromethoxylating reagent. While the reaction of an aryl lithium species with a trifluoromethoxylation reagent is an area requiring further exploration, several electrophilic "OCF₃⁺" sources have been developed. Reagents such as those derived from hypervalent iodine (e.g., Togni's reagents) or sulfonium (B1226848) salts (e.g., Umemoto's reagents) are primarily known for trifluoromethylation but have inspired the development of related trifluoromethoxylation chemistry. beilstein-journals.org Future research would need to identify or develop an electrophilic reagent capable of efficiently transferring the trifluoromethoxy group to the highly reactive aryl lithium intermediate.

An alternative approach could involve a multi-step sequence starting from a more readily available precursor. For instance, a synthetic pathway could begin with the introduction of a hydroxyl group at the 6-position of 2-chlorobenzoic acid, followed by a trifluoromethylation reaction of the resulting phenol (B47542). mdpi.com

A comparison of potential synthetic strategies is outlined in the table below.

| Strategy | Key Transformation | Starting Material | Key Reagents | Potential Advantages | Key Challenges |

| Directed ortho-Lithiation | C-H activation followed by electrophilic trifluoromethoxylation | 2-Chlorobenzoic acid | s-BuLi/TMEDA, Electrophilic OCF₃ source | High regioselectivity, Convergent | Identification of a suitable electrophilic OCF₃ reagent compatible with the aryl lithium species. |

| Phenol-based Route | Nucleophilic substitution followed by O-trifluoromethylation | 2-Chloro-6-hydroxybenzoic acid | Electrophilic CF₃ source (e.g., Togni or Umemoto reagent) | Utilizes more established O-trifluoromethylation methods for phenols. mdpi.com | Requires synthesis of the di-substituted phenol precursor; potential for competing reactions. |

| From Benzonitrile (B105546) Precursor | Hydrolysis of a nitrile | 2-Chloro-6-(trifluoromethoxy)benzonitrile | Strong acid or base (e.g., NaOH, H₂SO₄) | Leverages potential syntheses of the benzonitrile intermediate. | Requires a separate, efficient synthesis of the benzonitrile starting material. |

Advanced Spectroscopic Characterization and Computational Studies of Novel Derivatives

The structural and electronic properties of this compound and its derivatives are of significant interest. Advanced spectroscopic methods and computational chemistry are crucial tools for their characterization.

Due to significant steric hindrance between the adjacent chloro, trifluoromethoxy, and carboxylic acid groups, the molecule is expected to adopt a non-planar conformation. X-ray crystallography studies on similarly crowded molecules, such as 4-nitro-2-(trifluoromethyl)benzoic acid, have shown that the carboxylic acid group is often twisted significantly out of the plane of the aromatic ring. google.comgoogleapis.com This twisting is a direct consequence of steric repulsion between the ortho substituents. Similar conformational effects would be anticipated for this compound and its derivatives.

Computational studies using Density Functional Theory (DFT) can provide deep insights into the molecular properties of these compounds. DFT calculations are used to predict:

Molecular Geometry: Determining bond lengths, bond angles, and the dihedral angle of the carboxylic acid group relative to the aromatic ring.

Electronic Properties: Calculating the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which is crucial for predicting reactivity. The strong electron-withdrawing nature of both the chlorine and trifluoromethoxy groups is expected to significantly influence the electronic distribution. googleapis.com

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be correlated with experimental data to confirm the structure of newly synthesized derivatives. tcichemicals.com

NMR Chemical Shifts: Simulating ¹H, ¹³C, and ¹⁹F NMR spectra to aid in the structural elucidation of complex derivatives.

Future research in this area would involve the synthesis of a series of derivatives of this compound, followed by comprehensive spectroscopic analysis (¹H, ¹³C, ¹⁹F NMR, FT-IR, Mass Spectrometry) and single-crystal X-ray diffraction. These experimental results would be complemented by high-level DFT calculations to build a robust structure-property relationship database for this class of compounds.

Patent Landscape for Manufacturing Processes and Intermediate Applications of this compound

The patent literature provides valuable insights into the commercial potential and synthetic strategies for a given compound. An analysis of patents related to this compound (CAS No. 1261617-84-8) and its structural analogs reveals its importance as a building block in the chemical industry, particularly for agrochemicals.

While a direct patent for the synthesis of this compound is not prominent, patents for closely related structures outline scalable manufacturing processes. For example, Chinese patent CN113698315A describes a method for synthesizing 2-chloro-6-trifluoromethylbenzonitrile. google.com This process starts from 2,3-dichlorotrifluorotoluene, which undergoes fluorination and then cyanation. The resulting 2-chloro-6-trifluoromethylbenzonitrile can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding benzoic acid. google.com This patented route to a key analog highlights an industrially viable strategy for producing the 2-chloro-6-substituted aromatic core.

| Patent ID | Key Intermediate/Product | Starting Materials | Key Steps | Relevance |

| CN113698315A | 2-Chloro-6-trifluoromethylbenzonitrile | 2,3-Dichlorotrifluorotoluene | Fluorination, Cyanation, Hydrolysis | Demonstrates a scalable route to the analogous 2-chloro-6-trifluoromethylbenzoic acid, suggesting a potential pathway for the trifluoromethoxy target. google.com |

| US5149357A | 6-Chloroanthranilic acid | 2-Methyl-3-chloroacetanilide | Oxidation, Hydrolysis | Outlines a process for preparing a 2-amino-6-chlorobenzoic acid derivative, relevant for accessing functionalized 2,6-disubstituted benzoic acids. |

| CN103113219A | 2-Chloro-4-trifluoromethylbenzoic acid | 3,4-Dichlorobenzotrifluoride, Diethyl malonate | Condensation, Hydrolysis/Decarboxylation, Oxidation | Provides a patented method for a different isomer, showcasing industrial methods for constructing chloro-trifluoromethyl-substituted benzoic acids. google.com |

The primary value of this compound is as an intermediate in the synthesis of more complex, high-value molecules. Patents often claim a core structure with various substituents, and building blocks like this benzoic acid are used to create these libraries of compounds. For example, patent US5149357A describes the use of 2-chloro-6-substituted benzoic acids in the synthesis of herbicidal benzoylsulfonamides. Although this patent does not specifically name the trifluoromethoxy derivative, it establishes the utility of the 2-chloro-6-substituted benzoic acid scaffold in creating agrochemicals.

Similarly, European patent EP0022610B1 details the preparation of 2-nitro-5-(substituted-phenoxy) benzoic acids, which are also noted for their herbicidal activity. googleapis.com These patents underscore the role of substituted benzoic acids as key intermediates in the development of new crop protection agents. Future patent filings involving this compound would likely be in the context of new active ingredients for pharmaceuticals or agrochemicals, where the unique properties of the trifluoromethoxy group are exploited to enhance biological activity or metabolic stability.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design for Related Compounds

For related compounds, AI can assist in several key areas:

Retrosynthesis Prediction: Modern retrosynthesis algorithms, often based on deep learning and neural networks, can propose multiple disconnection pathways for a target molecule. nih.gov For this compound, an AI tool could suggest the ortho-lithiation route or other less obvious strategies by learning from millions of published reactions. These tools can help chemists identify more efficient or novel synthetic plans.

Reaction Outcome and Yield Prediction: ML models can predict the most likely product of a reaction and estimate its yield. When considering the reaction between the lithiated 2-chlorobenzoic acid and a novel electrophilic trifluoromethoxylating reagent, an AI model could predict the likelihood of success versus potential side reactions, saving valuable experimental time and resources.

Reagent and Catalyst Discovery: Generative AI models can design novel molecules with desired properties. This capability could be applied to the design of new, more efficient, and stable electrophilic trifluoromethoxylation reagents. By specifying the desired reactivity and stability parameters, an AI could propose candidate structures for chemists to synthesize and test.

The integration of these AI tools into chemistry workflows represents a paradigm shift, moving from reliance solely on established methods and chemical intuition to a data-driven approach. This allows for the faster exploration of chemical space and the more rapid development of synthetic routes to challenging but valuable molecules. googleapis.com

常见问题

Q. What are the recommended synthetic routes for 2-chloro-6-(trifluoromethoxy)benzoic acid?

The synthesis typically involves functional group transformations on pre-substituted benzene derivatives. For example:

- Oxidation of benzaldehyde precursors : Starting with 2-chloro-6-(trifluoromethoxy)benzaldehyde, oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions yields the corresponding benzoic acid .

- Hydrolysis of nitriles : 2-Chloro-6-(trifluoromethoxy)benzonitrile (CAS 1261779-40-1) can be hydrolyzed under acidic (H₂SO₄) or basic (NaOH) conditions to form the carboxylic acid .

- Amide coupling and hydrolysis : As demonstrated in related compounds, coupling a carboxylic acid precursor (e.g., via EDCl/HOBt activation) with an amine, followed by ester hydrolysis, provides a route to functionalized benzoic acids .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern, with characteristic shifts for Cl (~7.0–8.0 ppm for aromatic protons) and CF₃O groups .

- Mass spectrometry (LC-MS/HRMS) : High-resolution mass spectrometry validates the molecular formula (e.g., C₈H₄ClF₃O₃) and detects impurities. Thermo Scientific reports LC-MS retention times and HRMS data for related fluorinated benzoic acids .

- X-ray crystallography : Single-crystal analysis resolves structural ambiguities. For example, Acta Crystallographica studies on analogous 2-chloro-6-fluorobenzoic acid reveal planar carboxyl groups and hydrogen-bonding motifs .

Q. What safety precautions are necessary when handling this compound?

- Hazard identification : While specific GHS data for this compound is limited, structurally similar chlorinated/fluorinated benzoic acids are irritants (skin/eyes) and may release toxic fumes upon decomposition .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Store at 0–6°C to prevent degradation .

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can substituent effects (Cl, CF₃O) influence reaction optimization?

- Steric and electronic factors : The electron-withdrawing Cl and CF₃O groups deactivate the benzene ring, directing electrophilic substitution to specific positions. For example, nitration occurs para to the stronger electron-withdrawing group (CF₃O > Cl) .

- Yield optimization : Use catalytic systems (e.g., Pd for cross-coupling) tolerant to halogens. In amide couplings, bulky groups may require longer reaction times or elevated temperatures .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Purity checks : Confirm sample purity via HPLC (e.g., >97% purity as in Thermo Scientific reports) to rule out impurities .

- Isotopic patterns in MS : Fluorine (¹⁹F) and chlorine (³⁵Cl/³⁷Cl) isotopic signatures help distinguish between structural isomers .

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural proof, resolving ambiguities from spectroscopic data .

Q. What strategies are effective in designing biologically active derivatives?

- Bioisosteric replacement : Replace the carboxylic acid with amides or esters to modulate pharmacokinetics. For example, amide derivatives of 2-chloro-6-(trifluoromethyl)benzoic acid show activity as RORγt inverse agonists .

- Structure-activity relationship (SAR) : Introduce substituents (e.g., phenyl, fluorophenyl) at the 4-position of the benzene ring to enhance binding affinity. LC-MS and HRMS track synthetic intermediates .

Q. How to address challenges in crystallizing halogenated benzoic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。